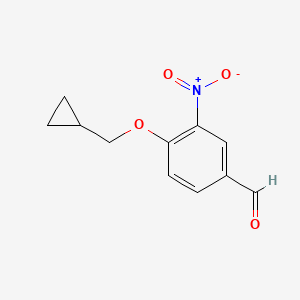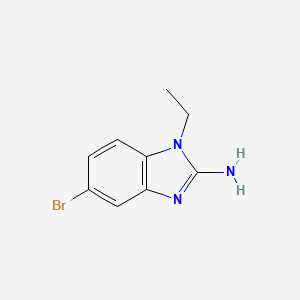
4-Chlor-2-methoxy-1,3-thiazol-5-carbaldehyd
Übersicht
Beschreibung
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4ClNO2S. It is characterized by the presence of a thiazole ring substituted with a chloro group at the 4-position, a methoxy group at the 2-position, and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . More research is required to understand the specific interactions of this compound with its targets .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, and more research is needed in this area .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the synthesis of chalcones, which are known for their biological activities . The compound’s aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions, which are essential in biochemical pathways.
Cellular Effects
The effects of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of specific genes, thereby affecting cellular processes such as proliferation and apoptosis . Additionally, it has been observed to impact metabolic pathways, altering the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to form covalent bonds with nucleophiles makes it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been observed to modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s role in the synthesis of heterocyclic compounds underscores its importance in metabolic pathways that involve the formation of complex molecules .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its localization and accumulation in particular cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-methoxy-1,3-thiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. The resulting intermediate is then subjected to formylation using a formylating agent like dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 5-position .
Industrial Production Methods: Industrial production of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-methoxy-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-methyl-1,3-thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-1,3-thiazole-5-carbaldehyde: Lacks the chloro group at the 4-position.
4-Chloro-1,3-thiazole-5-carbaldehyde: Lacks the methoxy group at the 2-position.
Uniqueness: 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activities. The presence of both chloro and methoxy groups on the thiazole ring enhances its versatility in chemical synthesis and potential as a pharmacophore .
Eigenschaften
IUPAC Name |
4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDKPSRVCUZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)
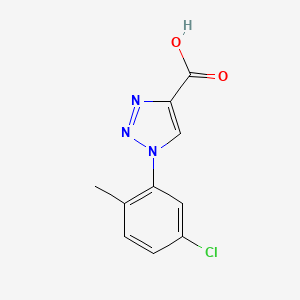
![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)

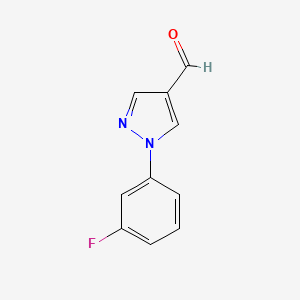
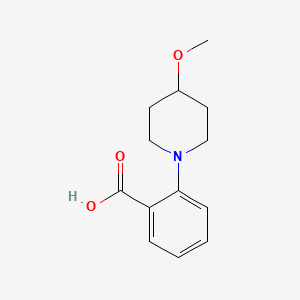
![2-{[1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B1460813.png)
![2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine](/img/structure/B1460814.png)
